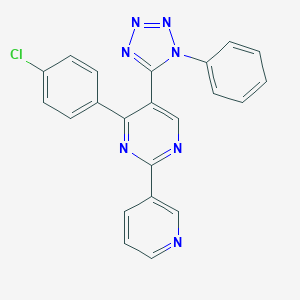
4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a unique structure, which makes it an ideal candidate for various applications.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine has various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has also been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models. Other potential applications of this compound include its use as a fluorescent probe for biological imaging and its use as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine is not well understood. However, studies have suggested that this compound may exert its anti-cancer and anti-inflammatory effects by inhibiting various enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine in lab experiments is its unique structure, which makes it an ideal candidate for various applications. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine. One potential direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify its molecular targets. Other potential future directions include investigating its potential as a fluorescent probe for biological imaging and its use as a catalyst in chemical reactions. Overall, the unique structure and potential applications of 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine make it an exciting area of research with many potential future directions.
Synthesemethoden
The synthesis of 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. The second step involves the reaction of 4-(4-chlorophenyl)-3-buten-2-one with hydrazine hydrate to form 4-(4-chlorophenyl)-3-hydrazinylbutan-2-one. The third step involves the reaction of 4-(4-chlorophenyl)-3-hydrazinylbutan-2-one with phenyl isocyanate to form 4-(4-chlorophenyl)-5-phenyl-1H-tetrazole. The final step involves the reaction of 4-(4-chlorophenyl)-5-phenyl-1H-tetrazole with 3-pyridinecarboxaldehyde to form 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine.
Eigenschaften
Produktname |
4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine |
|---|---|
Molekularformel |
C22H14ClN7 |
Molekulargewicht |
411.8 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-5-(1-phenyltetrazol-5-yl)-2-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C22H14ClN7/c23-17-10-8-15(9-11-17)20-19(14-25-21(26-20)16-5-4-12-24-13-16)22-27-28-29-30(22)18-6-2-1-3-7-18/h1-14H |
InChI-Schlüssel |
ONYLVAXTOOEHMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)




![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)